6-Methylquinazolin-4-Amine
Overview
Description
6-Methylquinazolin-4-Amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and an amine group at the 4th position
Scientific Research Applications
6-Methylquinazolin-4-Amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting cancer cells and bacterial infections.
Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Safety and Hazards
Future Directions
Quinazoline derivatives, including 6-Methylquinazolin-4-Amine, have been the subject of extensive research due to their diverse pharmacological activities. Future research directions may include further exploration of the therapeutic potential of these compounds in various diseases, including Alzheimer’s, cancer, and Parkinson’s disease . Additionally, structure-activity relationship studies could provide insights into the specific structural features of their biological targets .
Mechanism of Action
Target of Action
6-Methylquinazolin-4-Amine is a derivative of quinazolinones . Quinazolinones are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . .
Mode of Action
Quinazolinones, the parent compound, are known to interact with various biological targets to exert their effects . For instance, some quinazolinones have been found to inhibit biofilm formation in Pseudomonas aeruginosa
Biochemical Pathways
Quinazolinones are known to interact with various biochemical pathways, contributing to their broad spectrum of biological activities
Result of Action
Quinazolinones, the parent compound, are known to exert various biological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects
Action Environment
It is known that environmental factors can influence the action of various chemical compounds
Biochemical Analysis
Biochemical Properties
6-Methylquinazolin-4-Amine plays a crucial role in several biochemical reactions. It interacts with enzymes such as bromodomain-containing protein 9 (BRD9), which is involved in gene expression regulation. The compound binds to the active site of BRD9, inhibiting its activity and thereby affecting the transcription of genes regulated by this protein . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inhibiting cell growth and inducing apoptosis . It affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes and proteins, inhibiting their activity. For instance, its interaction with BRD9 involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site . This binding inhibits the enzyme’s function, leading to downstream effects on gene expression. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with non-target proteins and enzymes, leading to off-target effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a significant role in its metabolism, converting the compound into various metabolites. These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and leading to changes in metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. This targeted distribution is essential for the compound’s therapeutic effects, as it ensures that the compound reaches its intended site of action.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm . Its localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. In the nucleus, this compound can interact with nuclear proteins, affecting gene expression and other nuclear processes. In the cytoplasm, it can modulate the activity of cytoplasmic enzymes and signaling proteins, further influencing cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolin-4-Amine typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For example, anthranilic acid derivatives can be coupled with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones can be treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinazolin-4-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-chlorosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinazolinones and quinazolines, which exhibit different biological activities .
Comparison with Similar Compounds
Quinazolinone: A closely related compound with a similar core structure but different substituents.
2-Methylquinazolin-4-Amine: Another derivative with a methyl group at the 2nd position instead of the 6th.
4(3H)-Quinazolinone: A quinazoline derivative with a carbonyl group at the 4th position.
Uniqueness: 6-Methylquinazolin-4-Amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 6th position and amine group at the 4th position contribute to its specific interactions with molecular targets, making it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
6-methylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGGAJVPIQZKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494230 | |
Record name | 6-Methylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21419-47-6 | |
Record name | 6-Methylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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